molecular formula C14H10F2N2 B5556648 4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone

4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone

Cat. No.: B5556648
M. Wt: 244.24 g/mol
InChI Key: KJTBHQBRLYYAGY-BEQMOXJMSA-N
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Description

4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone is a useful research compound. Its molecular formula is C14H10F2N2 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.08120465 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluorobenzaldehyde (4-fluorobenzylidene)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antifungal, and anticancer properties. The data presented here is derived from various studies that highlight the compound's efficacy and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12F2N2\text{C}_{14}\text{H}_{12}\text{F}_2\text{N}_2

This structure features a hydrazone linkage that is crucial for its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of hydrazones derived from fluorinated benzaldehydes, including 4-fluorobenzaldehyde derivatives.

  • Activity Against Bacteria : A review highlighted that compounds similar to 4-fluorobenzaldehyde hydrazone exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with fluorinated moieties showed significant activity against Staphylococcus aureus and Escherichia coli, with some demonstrating potency comparable to standard antibiotics like kanamycin .
CompoundBacterial TargetActivity Level
4-Fluorobenzaldehyde HydrazoneE. coliComparable to Kanamycin
S. aureusModerate
Bacillus subtilisModerate

Antifungal Activity

The antifungal properties of hydrazones have also been explored, particularly their effectiveness against phytopathogenic fungi.

  • Inhibition of Fungal Growth : Research indicated that derivatives of 4-fluorobenzaldehyde showed promising antifungal activity against species such as Botrytis cinerea and Sclerotinia sclerotiorum. The compounds were effective at low concentrations, with IC50 values ranging from 0.5 to 1.8 µg/mL .
Fungal SpeciesIC50 Value (µg/mL)
Botrytis cinerea0.5
Sclerotinia sclerotiorum1.8

Anticancer Activity

The anticancer potential of 4-fluorobenzaldehyde hydrazone has been evaluated in various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against leukemia cell lines, with IC50 values indicating strong activity. For example, one study reported an IC50 value of approximately 0.43 µM against leukemia cells .
Cancer Cell LineIC50 Value (µM)
Leukemia (L-SR)0.43
Breast Cancer (MCF-7)Moderate

The biological activities of 4-fluorobenzaldehyde hydrazone are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies suggest that hydrazones can inhibit key enzymes involved in cancer progression and bacterial growth, such as cyclin-dependent kinases (CDK) and various receptor tyrosine kinases (RTKs). Molecular docking studies indicated strong binding interactions with ATP-binding sites in these enzymes .

Case Studies

  • Antibacterial Efficacy : A comparative study on the antibacterial effects of several hydrazones found that those containing fluorinated groups had enhanced activity against resistant strains of bacteria, suggesting a potential for developing new antibiotics .
  • Antifungal Applications : A field study demonstrated the effectiveness of 4-fluorobenzaldehyde derivatives in protecting crops from fungal infections, highlighting their agricultural relevance .
  • Cancer Treatment Research : Clinical trials are underway to assess the safety and efficacy of hydrazone derivatives in cancer therapies, particularly for leukemia and breast cancer treatment .

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of fluorinated hydrazones, including 4-fluorobenzaldehyde derivatives. Research indicates that these compounds exhibit varying degrees of antibacterial activity against common pathogens such as E. coli and S. aureus. For instance, a study found that certain 4-fluorophenol-based hydrazones showed significant antibacterial effects comparable to standard antibiotics like kanamycin .

Table 1: Antibacterial Activity of 4-Fluorobenzaldehyde Derivatives

CompoundActivity Against E. coliActivity Against S. aureus
4-Fluorobenzaldehyde HydrazoneModerateStrong
4-Fluorophenol HydrazoneComparable to Kanamycin1.9-fold lower than standard

1.2 MAO Enzyme Inhibition
Another significant application is in the development of monoamine oxidase (MAO) inhibitors, which are crucial for treating depression and other mood disorders. Studies have synthesized various hydrazone derivatives from 4-fluorobenzaldehyde, demonstrating their potential as selective and reversible MAO-A inhibitors with reduced side effects compared to traditional irreversible inhibitors .

Radiopharmaceuticals

2.1 PET Imaging
4-Fluorobenzaldehyde has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, a study described the conjugation of 4-fluorobenzaldehyde to HYNIC-functionalized peptides for imaging pancreatic insulin secretion in diabetic models . This application is critical for understanding metabolic diseases and developing targeted therapies.

Case Study: PET Imaging Using [18F]Exendin

  • Objective: Evaluate pancreatic function using radiolabeled peptides.
  • Method: Conjugation of [18F]4-fluorobenzaldehyde with peptide derivatives.
  • Results: Successful imaging of insulin secretion in diabetic rats, providing insights into disease mechanisms.

Synthetic Applications

3.1 Photoredox Catalysis
The compound also plays a role in photoredox catalysis, where it acts as an acceptor for nucleophilic radicals. This application is particularly relevant in organic synthesis, allowing for the generation of complex molecules under mild conditions .

Table 2: Summary of Synthetic Reactions Involving 4-Fluorobenzaldehyde Hydrazone

Reaction TypeConditionsYield (%)
Nucleophilic AdditionPhotoredox conditionsVariable
Hydrazone FormationReflux with phenylhydrazineHigh

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTBHQBRLYYAGY-BEQMOXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.